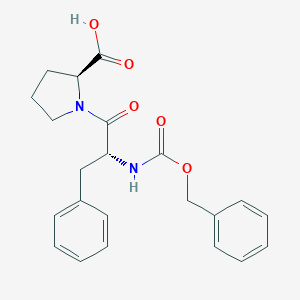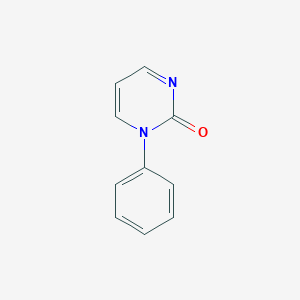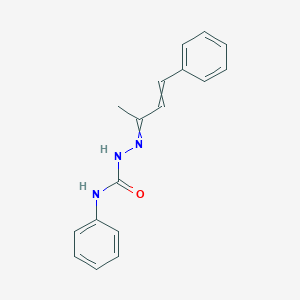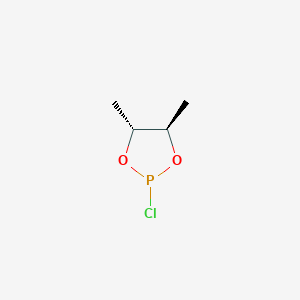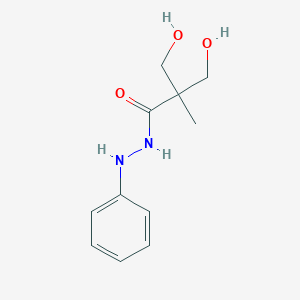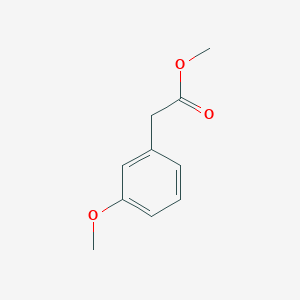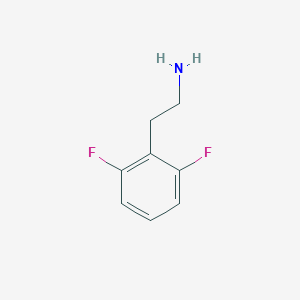
4-phenylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenylisoxazol-5(4H)-one, also known as PIA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. PIA is a versatile compound that can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-phenylisoxazol-5(4H)-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 4-phenylisoxazol-5(4H)-one has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
4-phenylisoxazol-5(4H)-one has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-phenylisoxazol-5(4H)-one has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, 4-phenylisoxazol-5(4H)-one has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 4-phenylisoxazol-5(4H)-one in lab experiments is its versatility. 4-phenylisoxazol-5(4H)-one can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Additionally, 4-phenylisoxazol-5(4H)-one is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 4-phenylisoxazol-5(4H)-one in lab experiments is its potential toxicity. 4-phenylisoxazol-5(4H)-one has been shown to be toxic at high concentrations, and care should be taken when handling and using this compound.
将来の方向性
There are numerous future directions for research on 4-phenylisoxazol-5(4H)-one. One potential area of research is the development of 4-phenylisoxazol-5(4H)-one-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of 4-phenylisoxazol-5(4H)-one as a natural antimicrobial agent in food preservation. Additionally, further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
In conclusion, 4-phenylisoxazol-5(4H)-one is a versatile compound that has been extensively studied for its potential applications in various fields of science. It can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
合成法
4-phenylisoxazol-5(4H)-one can be synthesized in several ways, but the most common method is the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 4-phenylisoxazol-5(4H)-one as a white crystalline solid. Other methods for the synthesis of 4-phenylisoxazol-5(4H)-one include the reaction of 4-phenyl-3-buten-2-one with nitrous acid and the reaction of phenylhydrazine with ethyl acetoacetate followed by oxidation.
科学的研究の応用
4-phenylisoxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. 4-phenylisoxazol-5(4H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16864-15-6 |
|---|---|
製品名 |
4-phenylisoxazol-5(4H)-one |
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
4-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H |
InChIキー |
HNFWHIIUEKQXCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
正規SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
同義語 |
5(4H)-Isoxazolone,4-phenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)

